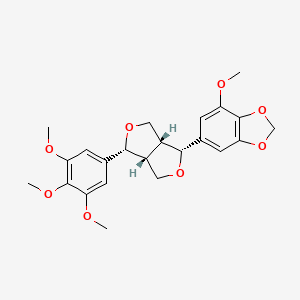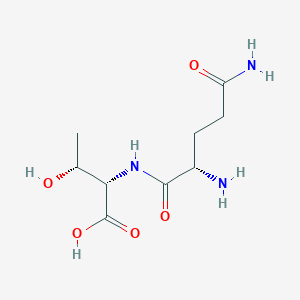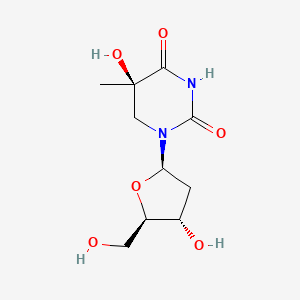
5-Hydroxy-thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-thymidine is a modified nucleoside derived from thymidine, a component of DNA. This compound features a hydroxyl group attached to the 5th carbon of the thymidine molecule, which significantly alters its chemical properties and biological functions. Thymidine itself is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA, playing a crucial role in DNA replication and repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-thymidine typically involves the modification of thymidine through various chemical reactions. One common method is the hydroxylation of thymidine using specific reagents and catalysts. For instance, the hydroxylation can be achieved by treating thymidine with a hydroxylating agent under controlled conditions, such as using a radical initiator or an enzymatic catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to isolate the desired compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-thymidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl group or other parts of the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-formyl-thymidine or 5-carboxyl-thymidine, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Hydroxy-thymidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other modified nucleosides and nucleotides.
Biology: Studied for its role in DNA repair and replication processes.
Medicine: Investigated for its potential therapeutic applications, such as in antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and biochemical assays
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-thymidine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The hydroxyl group at the 5th carbon position can interact with various enzymes and proteins involved in these processes, potentially altering their activity and leading to
Propiedades
Número CAS |
78216-58-7 |
|---|---|
Fórmula molecular |
C10H16N2O6 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(5R)-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-10(17)4-12(9(16)11-8(10)15)7-2-5(14)6(3-13)18-7/h5-7,13-14,17H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7+,10+/m0/s1 |
Clave InChI |
MRODUHNLAXSPFV-MPXCPUAZSA-N |
SMILES isomérico |
C[C@]1(CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


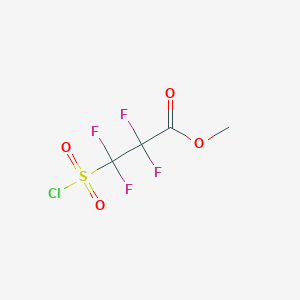
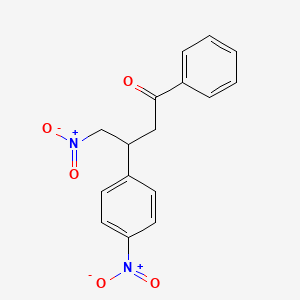
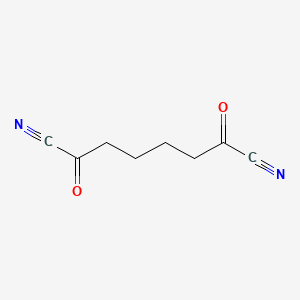
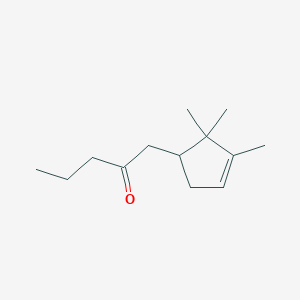
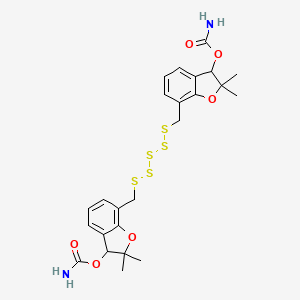
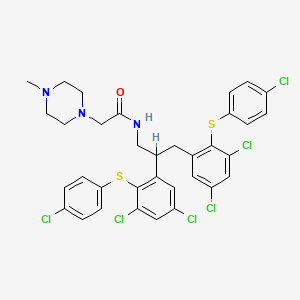
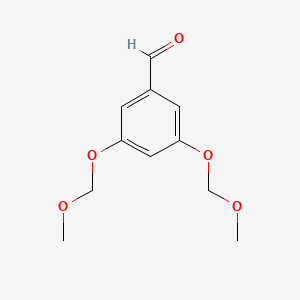
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

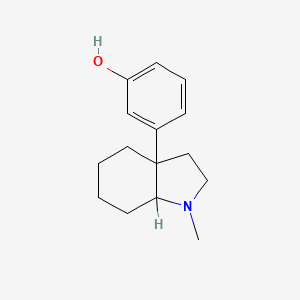
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
